molecular formula C14H18Cl2N2O2 B5321986 ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate

ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate

Cat. No. B5321986
M. Wt: 317.2 g/mol
InChI Key: ABLDHSRUDYDZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate, commonly known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive drug that has sedative, anxiolytic, and hypnotic properties. The drug is a popular research chemical that is used to study the mechanisms of action of other psychoactive drugs.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etizolam binds to the GABA-A receptor and enhances the activity of GABA, leading to a decrease in the activity of neurons in the brain. This results in the sedative, anxiolytic, and hypnotic effects of the drug.
Biochemical and Physiological Effects
Etizolam has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce anxiety and stress, promote relaxation, and improve sleep quality. It has also been shown to have muscle relaxant and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages for lab experiments. The drug is easy to synthesize and has a relatively low cost. It also has a high affinity for the GABA-A receptor, making it useful in the study of GABAergic neurotransmission. However, there are also limitations to the use of Etizolam in lab experiments. The drug has a short half-life, which can make it difficult to study the long-term effects of the drug. It is also a controlled substance in some countries, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for the study of Etizolam. One area of research is the development of new thienodiazepine derivatives with improved efficacy and safety profiles. Another area of research is the study of the long-term effects of Etizolam on the brain and behavior. Finally, the use of Etizolam in the treatment of anxiety disorders and insomnia is an area of ongoing research.
Conclusion
Etizolam is a widely used research chemical that has sedative, anxiolytic, and hypnotic properties. The drug is synthesized by the reaction of 2-(2-chlorophenyl)-1-methyl-1H-benzimidazole-7-carboxylic acid with ethyl glycinate hydrochloride in the presence of a base. Etizolam acts on the central nervous system by enhancing the activity of the neurotransmitter GABA. The drug has a number of biochemical and physiological effects, including reducing anxiety and stress, promoting relaxation, and improving sleep quality. While there are limitations to the use of Etizolam in lab experiments, the drug has a number of advantages and is a useful tool for the study of GABAergic neurotransmission and the mechanisms of action of other psychoactive drugs.

Synthesis Methods

Etizolam is synthesized by the reaction of 2-(2-chlorophenyl)-1-methyl-1H-benzimidazole-7-carboxylic acid with ethyl glycinate hydrochloride in the presence of a base. The reaction is carried out in an inert atmosphere at a temperature of 120-130°C for 6-8 hours. The resulting product is then purified by recrystallization.

Scientific Research Applications

Etizolam is widely used in scientific research to study the mechanisms of action of other psychoactive drugs. It is also used to study the effects of stress and anxiety on the brain. The drug has been shown to have anxiolytic and sedative effects, making it useful in the treatment of anxiety disorders and insomnia.

properties

IUPAC Name

ethyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)10-17-5-7-18(8-6-17)11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLDHSRUDYDZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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